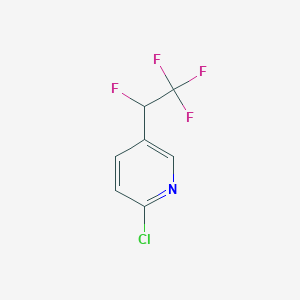

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related pyridine derivatives, such as 2,3-dichloro-5-trifluoromethyl pyridine, involves various methods including traditional organic synthesis routes. These processes are crucial for producing high-purity compounds used in further chemical reactions and applications, particularly in the development of pesticides and herbicides (Lu Xin-xin, 2006).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those with tetrafluoroethyl groups, has been extensively studied. Advanced techniques such as single-crystal X-ray diffraction provide insights into the complex geometries and bonding patterns of these molecules, facilitating the design of new materials with desired properties (Fabrice Pointillart et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including interactions with perfluoropropene to yield compounds with 2- or 4-substituted 6-(1,2,2,2-tetrafluoroethyl)pyridines. These reactions are fundamental for synthesizing new materials and understanding the reactivity of fluorinated compounds (R. Banks, R. Haszeldine, J. M. Robinson, 1976).

Physical Properties Analysis

Investigations into the physical properties of pyridine derivatives, such as their luminescent and magnetic properties, are crucial for applications in materials science. These properties are influenced by the molecular structure and substituents on the pyridine ring, enabling the development of novel functional materials (M. Evecen et al., 2017).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, including their reactivity towards nucleophilic and electrophilic agents, are essential for understanding their potential applications. Studies on the synthesis and reactivity of these compounds pave the way for the development of new chemical processes and materials (A. M. Sipyagin et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Intermediate Applications

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is an important intermediate in the synthesis of various compounds. For instance, it's a key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron. The compound was synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Another study summarized the five master synthetic methods for a similar compound, 2-chloro-5-trifluromethyl pyridine, and briefly introduced its application as intermediates in pharmaceuticals, agrochemicals, biochemicals, and particularly in herbicides (Li Zheng-xiong, 2004).

Pesticide Discovery and Insecticidal Activity

The pyridine ring is often used as an active component in pesticide discovery. A compound similar to 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine, namely 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, was highlighted for its potential in controlling a wide range of soil insect pests in crops like maize and sugar beet, indicating the significant role of pyridine derivatives in the agricultural sector (Dongqing Liu, et al., 2006).

Applications in Material Science and Chemistry

Antimicrobial Activities and DNA Interaction

2-Chloro-6-(trifluoromethyl)pyridine, a compound with a structure similar to 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine, has been studied for its antimicrobial activities. The study also delved into the molecule's interaction with DNA, providing insights into potential applications in biochemical and pharmaceutical fields (M. Evecen, et al., 2017).

Synthesis of Functionalized Pyridines

The concept of regioexhaustive functionalization was tested on a set of chloro(trifluoromethyl)pyridines, where the molecules were converted into various carboxylic acids. This showcases the compound's versatility in chemical synthesis and its potential in creating a range of chemical products (F. Cottet, M. Schlosser, 2004).

Pharmaceutical and Medicinal Research

Potential in Drug Discovery

The pyridine derivatives are noted for their potential applications in drug discovery. Their structural properties, like the presence of a pyridine ring, make them suitable candidates for medicinal chemistry research. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine, was aimed at creating a metabolically more stable compound for pharmaceutical applications (M. P. Catalani, et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . These indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDZMWVIDFCQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)

![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)

![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol](/img/structure/B2485235.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2485238.png)